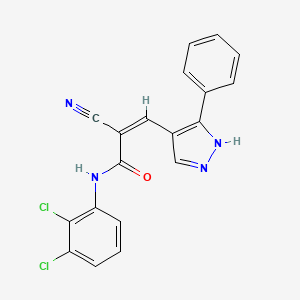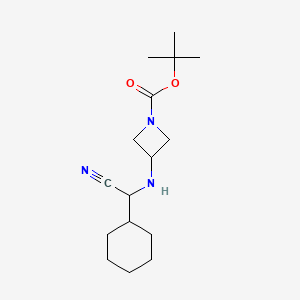
Tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced using reagents such as cyanogen bromide or other cyanating agents.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the azetidine ring with a cyclohexylmethyl halide under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study enzyme interactions and protein-ligand binding.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyano group and the azetidine ring play crucial roles in its binding interactions, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- 1-Boc-3-aminoazetidine
- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((cyano(cyclohexyl)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano group and the cyclohexylmethyl substituent, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various research and industrial fields.
Properties
Molecular Formula |
C16H27N3O2 |
|---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano(cyclohexyl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-14(9-17)12-7-5-4-6-8-12/h12-14,18H,4-8,10-11H2,1-3H3 |
InChI Key |
GYLDVYKZZNIRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
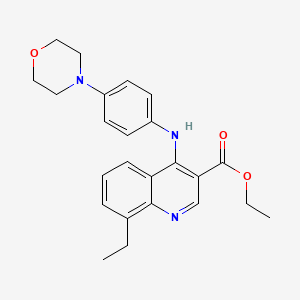
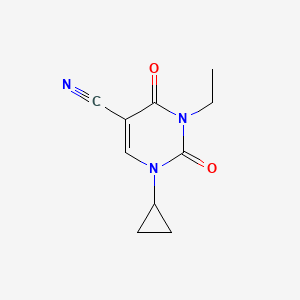
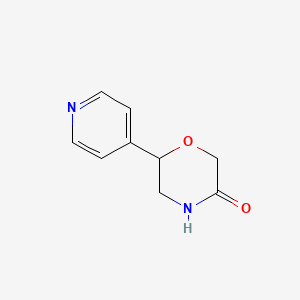
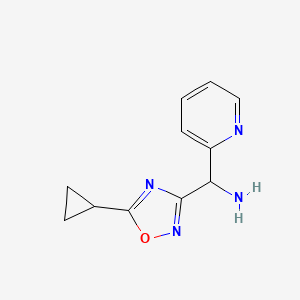
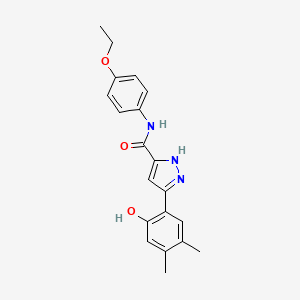
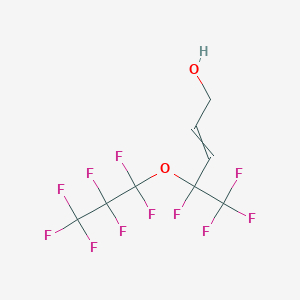
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)

![4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14871721.png)

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)
